trans-4,4-Dimethyl-2-hexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

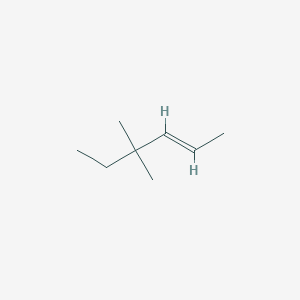

Trans-4,4-Dimethyl-2-hexene, also known as DMH, is a chemical compound with the molecular formula C8H16. It is a colorless liquid with a distinct odor and is commonly used in scientific research for its unique properties. DMH is an unsaturated hydrocarbon with a double bond between the fourth and fifth carbon atoms in its structure. In

Mechanism of Action

Trans-4,4-Dimethyl-2-hexene acts as a substrate for various enzymes and proteins, which catalyze the conversion of trans-4,4-Dimethyl-2-hexene into other compounds. The mechanism of action of trans-4,4-Dimethyl-2-hexene depends on the specific enzyme or protein involved in the reaction. For example, trans-4,4-Dimethyl-2-hexene can be converted into 4,4-dimethyl-2-hexanol by the enzyme alcohol dehydrogenase. trans-4,4-Dimethyl-2-hexene can also be converted into 4,4-dimethyl-2-hexanal by the enzyme aldehyde dehydrogenase.

Biochemical and Physiological Effects:

trans-4,4-Dimethyl-2-hexene has been shown to have various biochemical and physiological effects. It has been shown to be metabolized by various enzymes and proteins in the body, leading to the production of other compounds. trans-4,4-Dimethyl-2-hexene has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body. However, more research is needed to fully understand the biochemical and physiological effects of trans-4,4-Dimethyl-2-hexene.

Advantages and Limitations for Lab Experiments

Trans-4,4-Dimethyl-2-hexene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a model compound that can be used to study the mechanism of action of various enzymes and proteins. However, trans-4,4-Dimethyl-2-hexene also has some limitations for use in lab experiments. It is a relatively simple compound that may not accurately represent the complexity of other compounds found in nature. Additionally, trans-4,4-Dimethyl-2-hexene may not be suitable for studying the effects of certain enzymes and proteins that do not interact with unsaturated hydrocarbons.

Future Directions

There are several future directions for research involving trans-4,4-Dimethyl-2-hexene. One area of research could focus on the biochemical and physiological effects of trans-4,4-Dimethyl-2-hexene in the body. Another area of research could focus on the synthesis of other compounds using trans-4,4-Dimethyl-2-hexene as a substrate. Additionally, trans-4,4-Dimethyl-2-hexene could be used as a model compound for studying the mechanism of action of various enzymes and proteins in more detail. Overall, trans-4,4-Dimethyl-2-hexene has many potential applications in scientific research and could lead to new discoveries in the field of biochemistry.

Synthesis Methods

Trans-4,4-Dimethyl-2-hexene can be synthesized by various methods, including the Wittig reaction, the Grignard reaction, and the elimination reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to produce an alcohol. The elimination reaction involves the removal of a leaving group from a molecule to form a double bond.

Scientific Research Applications

Trans-4,4-Dimethyl-2-hexene is commonly used in scientific research as a model compound for studying the mechanism of action of various enzymes and proteins. It is also used as a substrate for the synthesis of other compounds, such as alcohols, ketones, and aldehydes. trans-4,4-Dimethyl-2-hexene is an excellent model compound because of its unique properties, including its ability to undergo various chemical reactions and its stability under different conditions.

properties

CAS RN |

19550-83-5 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(E)-4,4-dimethylhex-2-ene |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5,7H,6H2,1-4H3/b7-5+ |

InChI Key |

OQEVAISXHCRQGF-FNORWQNLSA-N |

Isomeric SMILES |

CCC(C)(C)/C=C/C |

SMILES |

CCC(C)(C)C=CC |

Canonical SMILES |

CCC(C)(C)C=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)

![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)

![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)